molecular formula C6H4ClN3O B1354830 4-Chlor-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-on CAS No. 346599-63-1

4-Chlor-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-on

Katalognummer: B1354830
CAS-Nummer: 346599-63-1
Molekulargewicht: 169.57 g/mol
InChI-Schlüssel: PKKYYNMRPXEIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It appears as a white crystalline solid .


Synthesis Analysis

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is also described .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 325.9±22.0 °C at 760 mmHg, and a flash point of 180.7±7.9 °C .

Wissenschaftliche Forschungsanwendungen

Pharmazeutisches Zwischenprodukt

“4-Chlor-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-on” wird als pharmazeutisches Zwischenprodukt verwendet . Es spielt eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Verbindungen.

Synthese von Kinaseinhibitoren

Diese Verbindung ist besonders nützlich bei der Synthese von Kinaseinhibitoren . Kinaseinhibitoren sind im Bereich der Medizin von Bedeutung, insbesondere bei der Behandlung von Krebs und anderen Krankheiten.

Inhibitoren der P21-aktivierten Kinase 4

Forschungen haben gezeigt, dass Derivate von “7H-pyrrolo[2,3-d]pyrimidin”, einer ähnlichen Verbindung zu “this compound”, als kompetitive Inhibitoren der P21-aktivierten Kinase 4 (PAK4) wirken können . PAK4 ist eine Proteinkinase, die an Krebs und anderen Krankheiten beteiligt ist.

Molekulardynamiksimulationen

Die Verbindung und ihre Derivate wurden mit Hilfe von Molekulardynamiksimulationen untersucht . Diese Simulationen helfen dabei, die Bindungsmodi und Hemmmechanismen dieser Verbindungen zu verstehen.

Berechnungen der Bindungsfreien Energie

Neben Molekulardynamiksimulationen wurden auch Berechnungen der Bindungsfreien Energie verwendet, um diese Verbindung zu untersuchen . Diese Berechnungen liefern Einblicke in die Energieänderungen, die mit der Bindung der Verbindung an andere Moleküle verbunden sind, was bei der Arzneimittelentwicklung von entscheidender Bedeutung ist.

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation alters the function of the target molecule, often resulting in a functional change that can impact various cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one interacts with its kinase targets by binding to the ATP-binding pocket, inhibiting the kinase’s activity . This inhibition prevents the phosphorylation process, leading to changes in the function of the target molecule .

Biochemical Pathways

The inhibition of kinase activity by 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one affects multiple biochemical pathways. These pathways often involve signal transduction processes that regulate cell growth, division, and survival . By inhibiting kinase activity, this compound can disrupt these processes, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one’s action primarily involve the inhibition of kinase activity. This inhibition can lead to the disruption of various cellular processes, potentially resulting in the inhibition of cell growth and proliferation . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Action Environment

The action, efficacy, and stability of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one can be influenced by various environmental factors. For instance, the compound exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) . Additionally, it is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemische Analyse

Biochemical Properties

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one plays a crucial role in biochemical reactions, particularly in the synthesis of kinase inhibitors. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one and RIPK1 is characterized by binding to the kinase domain, thereby preventing its activity and subsequent signaling pathways.

Cellular Effects

The effects of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting key components of this pathway, 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one can reduce inflammatory responses and alter gene expression patterns associated with immune function.

Molecular Mechanism

At the molecular level, 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to changes in gene expression and cellular behavior. For instance, the compound’s interaction with RIPK1 involves binding to the ATP-binding pocket, thereby blocking its kinase activity and downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as hydroxylation and conjugation, which modify its structure and influence its activity . These metabolic processes can affect the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies.

Transport and Distribution

Within cells and tissues, 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For example, the compound may interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it interacts with signaling proteins. The precise localization patterns can determine the compound’s effectiveness in modulating cellular processes.

Eigenschaften

IUPAC Name

4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-3-1-4(11)10-6(3)9-2-8-5/h2H,1H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKYYNMRPXEIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477471
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346599-63-1
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346599-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Zinc (6.05 g, 92.56 mmol) was added to a solution of 5,5-dibromo-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one from Step A (3.03 g, 9.26 mmol) in THF (20 mL) and saturated aqueous ammonium chloride (5 mL). After 3 h, the reaction mixture was concentrated in vacuo and purified by HPLC using a reversed phase C18 column and eluting with a gradient of H2O:CH3CN:CF3CO2H—90:10:0.1 to 5:95:0.1. Lyophilization provided the title compound. MS: m/z=170 (M+1).
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Add zinc (2 equiv; 12.12 mmol; 792 mg) to a suspension of 5,5-dibromo-4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one (6.06 mmol; 1.98 g) in THF (20 mL) and add saturated ammonium chloride aqueous (3 mL) at 20° C. (exothermic). Stir 20 min then filter through Celite®, rinse with THF, wash the organic phase twice with saturated ammonium chloride. Extract combined aqueous layers four times with 100 mL 1:1 THF:EA, wash the combined organic phases with saturated ammonium chloride, dry over MgSO4, filter through silica gel plug, rinse with 1 L 5% MeOH/DCM and evaporate filtrates. Suspend crude solid in refluxing mixtures of DCM/EA and load onto 330 g of dry silica gel. Chromatograph with 0 to 2% MeOH/DCM to provide the title compound 3.89 g (22.93 mmol; 59%). MS (ES+): m/z=168 (M−H).
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
792 mg
Type
catalyst
Reaction Step Four
Yield
59%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.